molecular formula C18H12F3N3O2S B4282794 2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B4282794
M. Wt: 391.4 g/mol
InChI Key: BVLCSPVGEOHXJX-UHFFFAOYSA-N
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Description

2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a synthetic compound that showcases an intricate molecular framework, blending elements from diverse chemical families. This particular structure endows the molecule with unique physicochemical properties, making it a topic of interest for scientific research in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves a multi-step process

  • Step 1: Synthesis of the Thiadiazoloquinazolinone Core

    • Reagents: 2-aminobenzamide and thiocarbohydrazide

    • Conditions: Reflux in ethanol

    • Outcome: Formation of 1,3,4-thiadiazolo[2,3-b]quinazolin-5-one

  • Step 2: Introduction of the Phenoxyethyl Group

    • Reagents: 3-(trifluoromethyl)phenol and 2-chloroethanol

    • Conditions: Nucleophilic substitution under basic conditions

    • Outcome: Synthesis of 2-{1-[3-(trifluoromethyl)phenoxy]ethyl}

Industrial Production Methods: For industrial production, the synthesis process is optimized for scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization includes the careful selection of solvents and catalysts to maximize reaction efficiency and minimize by-products.

Types of Reactions

  • Oxidation: The compound undergoes oxidation, particularly at the phenoxyethyl group, using reagents like potassium permanganate.

  • Reduction: Reduction reactions involving hydrogenation can occur at the quinazoline ring, using catalysts like palladium on carbon.

  • Substitution: Electrophilic aromatic substitution at the phenyl ring can be achieved using reagents like chlorosulfonic acid.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium

  • Reduction: Hydrogen gas with palladium on carbon catalyst

  • Substitution: Chlorosulfonic acid under reflux

Major Products

  • Oxidation: Formation of carboxylic acids or aldehydes

  • Reduction: Formation of reduced quinazoline derivatives

  • Substitution: Introduction of sulfonic acid groups

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a precursor for creating other complex molecules. Its unique structure makes it a valuable component in combinatorial chemistry and the development of novel pharmaceuticals.

Biology: In biological studies, this compound is explored for its potential as an enzyme inhibitor, impacting various metabolic pathways. Its interaction with proteins and cellular membranes is a key focus of research.

Medicine: Medically, the compound is investigated for its therapeutic potential, particularly in anti-cancer and anti-inflammatory treatments. It is studied for its ability to interfere with cell signaling pathways and its cytotoxic effects on cancer cells.

Industry: In the industrial sector, the compound is utilized in the development of new materials with advanced properties, such as improved thermal stability and chemical resistance. Its applications in the production of specialty polymers and coatings are noteworthy.

Mechanism of Action

The compound exerts its effects primarily through molecular interactions with specific biological targets, such as enzymes and receptors. The 3-(trifluoromethyl)phenoxy group enhances its binding affinity, while the thiadiazoloquinazolinone core facilitates the disruption of enzyme activities.

Molecular Targets and Pathways

  • Enzymes: Inhibition of key metabolic enzymes

  • Receptors: Modulation of receptor-mediated signaling pathways

Similar Compounds

  • 2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-4H-[1,3,4]thiadiazolo[2,3-b]quinazolin-4-one

  • 2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-5H-[1,3,4]oxadiazolo[2,3-b]quinazolin-5-one

Highlighting its Uniqueness: Compared to similar compounds, 2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one offers a distinct balance of stability and reactivity, making it particularly effective in certain chemical and biological applications. Its unique structural configuration contributes to its diverse functionality and broad range of applications.

Properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenoxy]ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O2S/c1-10(26-12-6-4-5-11(9-12)18(19,20)21)15-23-24-16(25)13-7-2-3-8-14(13)22-17(24)27-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLCSPVGEOHXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN2C(=O)C3=CC=CC=C3N=C2S1)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 2
2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 3
2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 4
2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 5
2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 6
2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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